2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S2/c1-19-14(24)6-12-8-27-17(22-12)23-15(25)7-13-9-26-16(21-13)20-11-4-2-3-10(18)5-11/h2-5,8-9H,6-7H2,1H3,(H,19,24)(H,20,21)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIJBJSTFOWQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide , identified by its CAS number 1105217-82-0 , is a thiazole-based derivative with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies that highlight its effectiveness against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.9 g/mol . Its structure features two thiazole rings and a chlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.9 g/mol |
| CAS Number | 1105217-82-0 |
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation, potentially through interactions with DNA or protein targets.
- Case Study : In a study involving A549 human lung adenocarcinoma cells, the compound exhibited an IC50 value of 1.98 µg/mL , indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Modifications in the thiazole and chlorophenyl groups significantly influence the compound's activity. For instance, substituents at specific positions on the phenyl ring enhance binding affinity to target proteins .
Antimicrobial Activity
The compound has also shown broad-spectrum antimicrobial activity:
- In Vitro Studies : It was evaluated against several bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, demonstrating concentration-dependent inhibition .
- Mechanism : The mechanism involves interference with bacterial cell wall synthesis or function, likely due to the thiazole moiety's ability to bind to bacterial enzymes.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thiazole Rings : Achieved through condensation reactions involving thioamides and α-haloketones.
- Amination and Acetamide Formation : Subsequent reactions introduce the chlorophenyl amino group and form the final acetamide structure .
Comparative Analysis
Comparative studies with similar compounds reveal that modifications in substituents can lead to enhanced biological activities:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.61 | Anticancer |
| Compound B | 1.98 | Antimicrobial |
| This Compound | 1.98 | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related thiazole-acetamide derivatives, emphasizing substituent effects, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Chlorophenyl Groups: The target compound’s 3-chlorophenyl group may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., N-(4-Phenyl-2-thiazolyl)acetamide) . Methylamino-oxoethyl Group: This polar substituent likely improves aqueous solubility, contrasting with hydrophobic groups like phenyl or tetradecyl in other derivatives .
Biological Activities: Thiazole-acetamides with chlorophenyl motifs (e.g., 2,6-dichlorophenyl analog) exhibit antimicrobial activity due to halogen-induced electron deficiency, disrupting microbial membranes . Hydroxypiperidinyl derivatives show improved blood-brain barrier penetration, suggesting the target compound’s methylamino group could be optimized for CNS applications .
Synthetic Routes :
- The target compound likely employs a coupling reaction similar to ’s method, using EDC.HCl to link carboxylate and amine groups .
- Simpler analogs (e.g., N-(4-Phenyl-2-thiazolyl)acetamide) are synthesized via direct acetonitrile condensation, highlighting the complexity of the target’s multi-step synthesis .
Research Findings and Implications
- Thermodynamic Stability : Analogs with rigid substituents (e.g., dichlorophenyl) exhibit stable crystal packing via N–H⋯N hydrogen bonds, a feature the target compound may share .
- Pharmacological Potential: While direct bioactivity data for the target compound is absent, structurally related compounds demonstrate antimicrobial and anticancer activities, warranting further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
